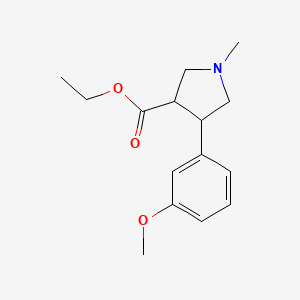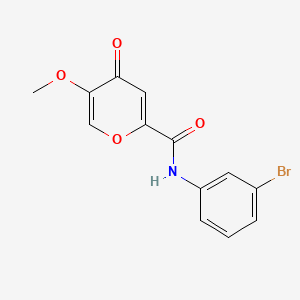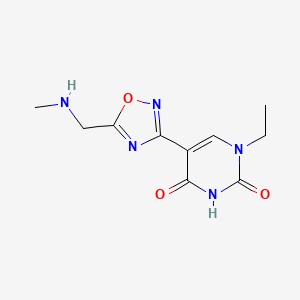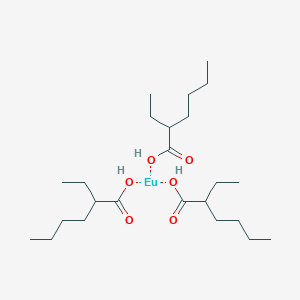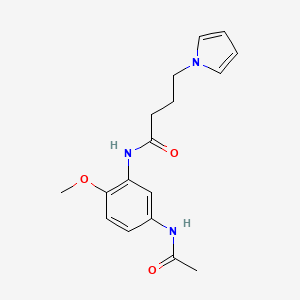![molecular formula C10H13N3 B14875330 3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14875330.png)
3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)-3-azabicyclo[310]hexan-6-amine is a bicyclic compound that features a pyridine ring fused to a bicyclo[310]hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine typically involves the formation of the bicyclic core followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of vinyl azides with bicyclic cyclopropanols can lead to the formation of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the bicyclic core or the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to various reduced forms of the bicyclic core.
Scientific Research Applications
3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: Its potential use in the synthesis of novel materials and as a catalyst in various chemical processes is being explored.
Mechanism of Action
The mechanism by which 3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-Substituted-3-benzyloxy-bicyclo[3.1.0]hexane: This compound shares a similar bicyclic core but differs in its substituents and functional groups.
Spiro cyclopropanes: These compounds also feature a bicyclic structure and have been studied for their biological activities.
Uniqueness
3-(Pyridin-2-yl)-3-azabicyclo[310]hexan-6-amine is unique due to the presence of both a pyridine ring and a bicyclic core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-pyridin-2-yl-3-azabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C10H13N3/c11-10-7-5-13(6-8(7)10)9-3-1-2-4-12-9/h1-4,7-8,10H,5-6,11H2 |
InChI Key |
OJCPWQPKWBGEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)CN1C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


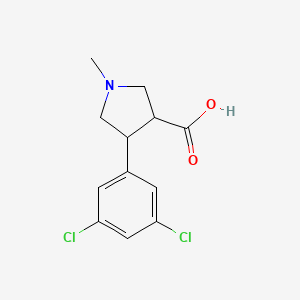
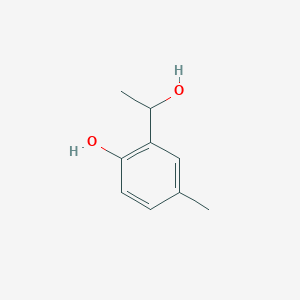
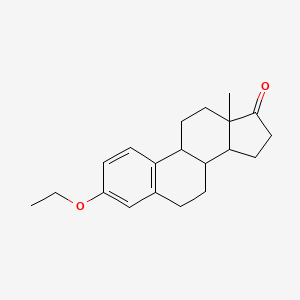
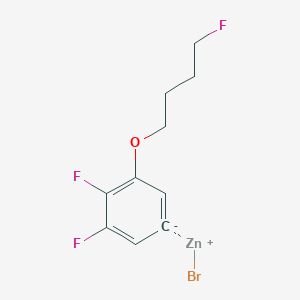
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-methylphenyl)propan-1-one](/img/structure/B14875282.png)
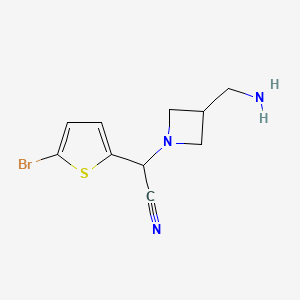
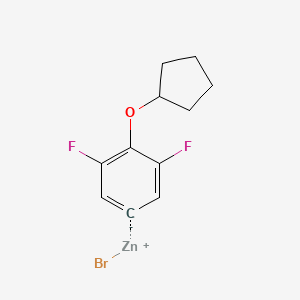
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol](/img/structure/B14875299.png)
![(2S,3R,4S,5S,6R)-2-[4-[(2S)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14875308.png)
